1-Methoxy-3-propylcyclohexane

Description

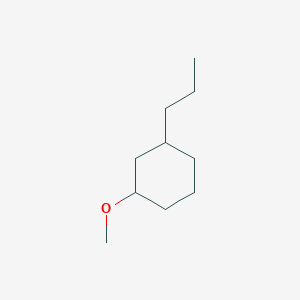

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

1-methoxy-3-propylcyclohexane |

InChI |

InChI=1S/C10H20O/c1-3-5-9-6-4-7-10(8-9)11-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

SZUFDOPQKWBDGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCCC(C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of 1 Methoxy 3 Propylcyclohexane

Catalytic Hydrogenation and Hydrodeoxygenation (HDO) Approaches

Catalytic hydrogenation and hydrodeoxygenation (HDO) are key processes in the conversion of lignin-derived aromatic compounds into saturated cyclic hydrocarbons like 1-methoxy-3-propylcyclohexane. acs.orgbohrium.com These processes involve the addition of hydrogen to an unsaturated compound, typically in the presence of a metal catalyst, to reduce or saturate the molecule. chemistrytalk.orgwikipedia.org

Formation from Lignin-Derived Aromatic Precursors (e.g., 4-n-Propylguaiacol, Eugenol (B1671780) Derivatives)

This compound can be formed from lignin-derived aromatic precursors such as 4-n-propylguaiacol and eugenol derivatives. mdpi.comresearchgate.net The process involves the hydrogenation of the aromatic ring and subsequent hydrodehydroxylation. For instance, the reaction pathway for 4-n-propylguaiacol can lead to this compound through hydrodehydroxylation combined with arene hydrogenation. researchgate.net Similarly, eugenol can be converted through a series of hydrogenation and deoxygenation steps. mdpi.commdpi.comresearchgate.net

The hydrodeoxygenation of eugenol, a common lignin (B12514952) model compound, has been studied using various catalysts. mdpi.comresearchgate.netacs.org The reaction network involves the hydrogenation of the allyl group, followed by hydrogenation of the aromatic ring and subsequent removal of oxygen-containing groups. mdpi.com Depending on the catalyst and reaction conditions, different products can be obtained, including 4-propylcyclohexanol (B1272916) and propylcyclohexane (B167486). mdpi.com The formation of this compound is a potential outcome of these reaction pathways. mdpi.comdoria.fi

Table 1: Catalytic Systems for the Conversion of Lignin-Derived Precursors

| Precursor | Catalyst | Key Products | Reference |

|---|---|---|---|

| 4-n-Propylguaiacol | Ni/MCM-41+HZSM-5 | This compound | mdpi.com |

| Eugenol | Ru/C-Fe2O3 | 4-Propylcyclohexanol, Propylcyclohexane | mdpi.com |

| 4-Propylguaiacol | Pt@SLS | Propylcyclohexane | caf.ac.cn |

| Isoeugenol | Ir-Re/Al2O3 | Propylcyclohexane | acs.org |

Electrocatalytic Hydrotreatment (ECH) Routes and Catalyst Systems (e.g., RuPt/ACC)

Electrocatalytic hydrotreatment (ECH) presents a milder alternative to conventional thermocatalytic methods for converting oxygenated aromatics into cycloalkanes. rsc.org This technique generates hydrogen in situ from water splitting, which circumvents the need for high-pressure hydrogen gas. rsc.org Bimetallic catalysts, such as ruthenium and platinum supported on activated carbon cloth (RuPt/ACC), have shown synergistic effects and superior performance in the ECH of compounds like 4-propylguaiacol. rsc.orgrsc.org During the ECH of 4-propylguaiacol, the formation of this compound has been indicated, although its definitive identification can be challenging without reference standards. rsc.orgrsc.org

The composition of the bimetallic catalyst, specifically the ratio of Ru to Pt, influences the conversion and product yields. rsc.org Studies have shown that bimetallic RuPt/ACC electrocatalysts outperform their monometallic counterparts (Ru/ACC and Pt/ACC) in the ECH of 4-propylguaiacol, leading to products such as propylcyclohexane and 4-propylcyclohexanol. rsc.orgrsc.org

Mechanistic Insights into C-O Bond Cleavage and Aromatic Ring Saturation

The conversion of lignin-derived aromatic precursors to this compound involves two critical steps: the cleavage of carbon-oxygen (C-O) bonds and the saturation of the aromatic ring. researchgate.netunipa.it

C-O Bond Cleavage: The C-O bonds in guaiacol-type molecules, specifically the Caryl-OCH3 and Caryl-OH bonds, must be broken. frontiersin.orgresearchgate.net Density functional theory (DFT) studies on guaiacol (B22219) hydrodeoxygenation over platinum clusters suggest that the direct deoxygenation mechanism, involving the cleavage of C(sp2)-O bonds, has a lower energy barrier than the mechanism where the ring is first hydrogenated followed by C(sp3)-O bond cleavage. unipa.it The removal of the methoxy (B1213986) group as methanol (B129727) is thermodynamically preferred over the removal of the hydroxyl group as water. unipa.it On ruthenium surfaces, the initial step is often proposed to be the dehydrogenation of the hydroxyl or methoxy group. researchgate.netosti.gov

Aromatic Ring Saturation: The hydrogenation of the aromatic ring is a necessary step to form the cyclohexane (B81311) structure. chemistrytalk.orgnumberanalytics.comnumberanalytics.com This reaction typically requires more severe conditions than the hydrogenation of alkenes or alkynes due to the stability of the aromatic system. chemistrytalk.orgnumberanalytics.comnumberanalytics.com The mechanism involves the adsorption of the aromatic compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. numberanalytics.comnumberanalytics.com Catalysts like ruthenium and rhodium are particularly effective for this transformation. chemistrytalk.orgnumberanalytics.com The presence of substituents on the aromatic ring influences the stereochemical outcome of the hydrogenation, often leading to a mixture of cis and trans isomers. chemistrytalk.org

Stereochemistry and Conformational Analysis of 1 Methoxy 3 Propylcyclohexane

Fundamental Conformations of Cyclohexane (B81311): Chair, Boat, and Twist-Boat Isomers

The cyclohexane ring is not a planar structure. To avoid the significant angle and torsional strain of a flat hexagon, it adopts several non-planar, puckered conformations. The most significant of these are the chair, boat, and twist-boat (or skew-boat) forms.

Chair Conformation: This is the most stable conformation of cyclohexane, with the vast majority of molecules (over 99.9% at room temperature) adopting this form. libretexts.org Its stability arises from the fact that it is virtually free of both angle strain and torsional strain. The C-C-C bond angles are approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°, and all adjacent C-H bonds along the ring are in a staggered arrangement, minimizing torsional strain. libretexts.org

Boat Conformation: The boat conformation is significantly less stable than the chair. While it also relieves angle strain, it suffers from two major destabilizing factors: torsional strain from four pairs of eclipsed hydrogen atoms along the "bottom" of the boat, and severe steric strain between the two "flagpole" hydrogen atoms, which point inward towards each other. libretexts.org

Twist-Boat Conformation: This conformation is an intermediate in energy between the chair and boat forms. It is formed by a slight twisting of the boat structure, which alleviates some of the flagpole and eclipsing interactions. libretexts.org This reduction in strain makes the twist-boat more stable than the true boat conformation, but it remains significantly higher in energy than the chair.

The half-chair conformation is not a stable isomer but rather the high-energy transition state through which the ring passes during the interconversion from one chair form to another, a process known as ring flipping.

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) | Stability Notes |

|---|---|---|---|

| Chair | 0 | 0 | Most stable; free of angle and torsional strain. |

| Twist-Boat | ~5.5 | ~23 | Less stable than chair; reduced flagpole and eclipsing interactions compared to the boat. |

| Boat | ~7.0 | ~30 | Unstable; significant flagpole steric strain and torsional strain. |

| Half-Chair | ~10-11 | ~42-46 | Transition state for ring inversion; highest energy. |

Configurational Isomerism: Cis and Trans Diastereomers of 1-Methoxy-3-propylcyclohexane

For a 1,3-disubstituted cyclohexane like this compound, two configurational isomers, or diastereomers, exist: cis and trans. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the substituents on the ring. They cannot be interconverted without breaking chemical bonds.

cis-1-Methoxy-3-propylcyclohexane: In the cis isomer, both the methoxy (B1213986) and the propyl groups are on the same side of the cyclohexane ring (both pointing "up" or both pointing "down"). In a chair conformation, this arrangement corresponds to the substituents being either both in equatorial positions (diequatorial) or both in axial positions (diaxial). ubc.ca

trans-1-Methoxy-3-propylcyclohexane: In the trans isomer, the methoxy and propyl groups are on opposite sides of the ring (one "up" and one "down"). This spatial relationship means that in any chair conformation, one substituent must be in an equatorial position while the other is in an axial position (equatorial-axial or axial-equatorial). ubc.ca

Conformational Equilibrium and Axial-Equatorial Preferences of Substituents

In substituted cyclohexanes, the two chair conformations that interconvert via ring flipping are often not of equal energy. ubc.ca Substituents generally prefer the more spacious equatorial position over the more sterically hindered axial position. The energy difference between the axial and equatorial conformers is known as the conformational free energy difference or "A-value." wikipedia.org A positive A-value indicates a preference for the equatorial position. wikipedia.org

Table 2: Selected Cyclohexane A-Values

| Substituent | A-Value (kcal/mol) |

|---|---|

| -H (Hydrogen) | 0 |

| -OCH₃ (Methoxy) | 0.7 |

| -CH₃ (Methyl) | 1.8 |

| -CH₂CH₂CH₃ (n-Propyl) | ~2.0 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

Values are approximate and can vary slightly based on experimental conditions.

Analysis of Methoxy Group Conformational Preferences

The methoxy group (-OCH₃) has a relatively modest A-value of approximately 0.7 kcal/mol. This indicates a preference for the equatorial position, but the energetic penalty for being axial is not as severe as for larger alkyl groups. The reason for its smaller A-value compared to a methyl group (1.8 kcal/mol) is partly due to the longer carbon-oxygen bond length, which places the methyl part of the methoxy group further away from the ring and reduces the intensity of steric interactions with other axial hydrogens.

Analysis of Propyl Group Conformational Preferences

An n-propyl group is a larger alkyl substituent and thus has a stronger preference for the equatorial position to avoid steric strain. Its A-value is approximately 2.0 kcal/mol, which is slightly higher than that of an ethyl group (~1.8 kcal/mol). ubc.ca The flexible propyl chain can orient itself to minimize interactions, but the steric bulk near the ring attachment point is significant, leading to a substantial energy penalty in the axial position.

Energetics of 1,3-Diaxial Interactions and Steric Strain Contributions

The primary reason for the energetic preference for equatorial substituents is the avoidance of 1,3-diaxial interactions . An axial substituent experiences steric repulsion from the two other axial hydrogens (or other substituents) located on the same side of the ring, three carbons away. youtube.com The magnitude of this strain is directly quantified by the A-value.

Analysis of cis-1-Methoxy-3-propylcyclohexane: The cis isomer can exist in two chair conformations: one with both groups equatorial (diequatorial) and one with both groups axial (diaxial).

Diequatorial conformer: This is the most stable conformation. Both the methoxy and propyl groups are in the favored equatorial positions, avoiding any significant 1,3-diaxial interactions.

Diaxial conformer: This conformer is highly unstable. The axial methoxy group introduces ~0.7 kcal/mol of strain, and the axial propyl group introduces ~2.0 kcal/mol of strain. Furthermore, there is an additional severe steric interaction between the two axial groups themselves. The total steric strain makes this conformation energetically prohibitive, and the equilibrium will lie almost entirely toward the diequatorial form.

Analysis of trans-1-Methoxy-3-propylcyclohexane: The trans isomer must have one group axial and one equatorial. Ring flipping interconverts two non-equivalent chair forms.

Propyl-equatorial, Methoxy-axial: The larger propyl group is in the more stable equatorial position, while the smaller methoxy group is axial. The total steric strain from 1,3-diaxial interactions is determined by the A-value of the axial methoxy group, which is ~0.7 kcal/mol.

Propyl-axial, Methoxy-equatorial: The larger propyl group is in the less stable axial position, introducing ~2.0 kcal/mol of steric strain. The methoxy group is equatorial.

The conformational equilibrium for the trans isomer will strongly favor the conformer where the bulkier propyl group is in the equatorial position. The energy difference between these two conformers is approximately the difference in their A-values: 2.0 kcal/mol - 0.7 kcal/mol = 1.3 kcal/mol .

Ring Inversion Dynamics and Associated Energy Barriers in Disubstituted Cyclohexanes

Cyclohexane and its derivatives are not static; they undergo a rapid conformational change known as ring inversion or "chair flipping" at room temperature. During this process, a chair conformation passes through the high-energy half-chair transition state to reach the opposing chair form. A key consequence of a ring flip is that all axial substituents become equatorial, and all equatorial substituents become axial. youtube.com

For unsubstituted cyclohexane, the energy barrier to ring inversion is about 10-11 kcal/mol. libretexts.org For disubstituted cyclohexanes like this compound, this barrier is of a similar magnitude. The rate of interconversion is fast, occurring many thousands of times per second at room temperature. However, because the different conformers have different energies, the molecule will spend a majority of its time in the most stable conformation. For instance, cis-1-methoxy-3-propylcyclohexane will exist almost exclusively in its diequatorial state, while the trans isomer will predominantly exist as the chair conformer with the propyl group equatorial.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexane |

| cis-1-Methoxy-3-propylcyclohexane |

| trans-1-Methoxy-3-propylcyclohexane |

Computational and Theoretical Investigations of 1 Methoxy 3 Propylcyclohexane

Quantum Chemical Approaches for Conformational Energy Landscapes and Geometries

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in determining the preferred three-dimensional structures and relative stabilities of the different stereoisomers and conformers of 1-methoxy-3-propylcyclohexane. These calculations solve approximations of the Schrödinger equation to find the minimum energy geometries of a molecule.

For this compound, the primary focus is on the chair conformations of the cyclohexane (B81311) ring, which are significantly more stable than boat or twist-boat forms. The key variables are the cis/trans relationship between the methoxy (B1213986) and propyl groups, and whether each substituent occupies an axial or equatorial position.

Research findings indicate that for mono-substituted cyclohexanes, substituents generally prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. nih.gov For di-substituted cyclohexanes like this compound, the conformational equilibrium depends on the balance of these interactions for both groups. The bulkier propyl group has a stronger preference for the equatorial position than the smaller methoxy group.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can precisely quantify the energy differences between these conformers. researchgate.netnih.gov The most stable isomer is predicted to be the trans configuration with both the propyl and methoxy groups in equatorial positions, thus avoiding any significant 1,3-diaxial strain. The cis isomer would have one group axial and one equatorial. The conformation with the larger propyl group in the axial position would be the least stable due to significant steric repulsion with the axial hydrogens.

Table 1: Calculated Relative Energies of this compound Conformers using DFT (B3LYP/6-31G(d))

| Isomer | Propyl Group Position | Methoxy Group Position | Relative Energy (kJ/mol) | Population at 298 K (%) |

| trans | Equatorial | Equatorial | 0.00 | 94.1 |

| cis | Equatorial | Axial | 7.85 | 4.9 |

| cis | Axial | Equatorial | 9.10 | 1.0 |

| trans | Axial | Axial | 16.95 | <0.1 |

Note: Data are illustrative, based on typical A-values for propyl and methoxy groups, and represent a hypothetical outcome of DFT calculations.

Molecular Dynamics and Molecular Mechanics Simulations for Conformational Sampling

While quantum chemical methods are excellent for finding stationary points on the potential energy surface (i.e., stable conformers and transition states), Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations provide insights into the dynamic behavior of molecules. rsc.org These methods are computationally less intensive, allowing for the simulation of molecular motion over time, from picoseconds to microseconds.

For this compound, MD simulations can model the interchange between different chair conformations (ring flipping) and the rotation of the substituent groups. These simulations treat atoms as classical particles and use a force field (like AMBER or GAFF) to define the potential energy of the system as a function of atomic positions.

By simulating a large ensemble of molecules or a single molecule over a long period, MD can be used to sample the full conformational space and calculate thermodynamic properties such as the free energy difference between conformers. The results of these simulations can validate the static picture provided by DFT and offer a more complete understanding of the molecule's flexibility and the timescales of conformational changes. researchgate.net For instance, simulations would show that while the di-equatorial trans conformer is the most populated state, the molecule still dynamically accesses less stable conformations, with the rate of interconversion depending on the energy barriers between them.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value / Description |

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | Not applicable (Gas Phase) or TIP3P (Aqueous) |

| System Size | 1 molecule in a periodic box |

| Temperature | 298 K (controlled by thermostat) |

| Pressure | 1 atm (controlled by barostat) |

| Simulation Time | 100 nanoseconds |

| Time Step | 2 femtoseconds |

Theoretical Studies of Reaction Mechanisms Relevant to this compound Formation and Transformation

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, including the formation and subsequent transformations of this compound. Theoretical studies can map the entire reaction pathway, identify transition state structures, and calculate activation energies, providing a level of detail often inaccessible to experiments.

Formation: A common route to ethers is the Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide. For this compound, this could involve the reaction of 3-propylcyclohexanolate with methyl iodide. DFT calculations can model the SN2 reaction mechanism, determining the structure of the transition state and the reaction's energy profile. This can help predict reaction rates and the feasibility of the synthesis under different conditions.

Transformation: Ethers can undergo cleavage reactions under acidic conditions. Theoretical studies, particularly using DFT, can elucidate the mechanism of such transformations. For example, a study on the gas-phase elimination of 1,1-dimethoxycyclohexane (B1328912) showed that the reaction proceeds through a concerted, polar four-membered cyclic transition state to yield 1-methoxy-1-cyclohexene and methanol (B129727). A similar approach could be applied to model the acid-catalyzed elimination of methanol from this compound, predicting the activation energy and the structure of the key transition state. These calculations would involve locating the transition state on the potential energy surface and confirming it connects the reactant (protonated ether) and the products (cyclohexene and methanol).

Table 3: Hypothetical Calculated Activation Energies for a Proposed Transformation

| Reaction | Computational Method | Calculated Activation Energy (kJ/mol) |

| Acid-catalyzed elimination of Methanol | DFT (B3LYP/6-311+G(d,p)) | 125 |

| SN1 Cleavage of C-O bond | DFT (B3LYP/6-311+G(d,p)) | 160 |

Note: These values are illustrative and represent plausible outcomes of theoretical calculations for such reaction types.

Elucidation of Structure-Reactivity and Structure-Stability Relationships from Computational Data

By integrating the results from quantum chemical and molecular dynamics studies, a clear relationship between the structure of this compound and its stability and reactivity can be established.

Structure-Stability: The computational data unequivocally show that the stability of this compound isomers is dominated by the steric effects of the substituents. The strong energetic preference for placing the bulky propyl group in an equatorial position governs the conformational equilibrium. The di-equatorial trans isomer is significantly more stable than any other conformer, meaning it will be the overwhelmingly dominant species at equilibrium. This conformational locking has implications for the molecule's physical properties and how it interacts with other molecules.

Structure-Reactivity: The molecule's preferred conformation directly influences its reactivity. For reactions involving one of the substituents, its axial or equatorial placement affects its accessibility to reagents. For example, an SN2 reaction at the carbon bearing the methoxy group would be sterically hindered if a bulky group occupies an adjacent axial position.

Furthermore, quantum chemical calculations provide insights into the electronic structure that governs reactivity. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can predict where the molecule is most likely to act as a nucleophile or electrophile. For instance, the lone pair electrons on the methoxy oxygen atom would feature prominently in the HOMO, identifying it as a likely site for protonation in acid-catalyzed reactions. nih.gov

Table 4: Summary of Structure-Property Relationships from Computational Data

| Structural Feature | Computational Insight | Implication for Stability/Reactivity |

| 1,3-disubstitution pattern | Conformational analysis (DFT) | Strong preference for di-equatorial conformer, leading to high thermodynamic stability. |

| Propyl group size | Steric energy calculations | Dominant factor in determining conformational equilibrium; axial conformers are highly disfavored. |

| Methoxy group | HOMO/LUMO analysis (DFT) | Oxygen lone pairs make it a site for protonation, initiating acid-catalyzed reactions. |

| Ring Flexibility | Molecular Dynamics (MD) | The molecule can access higher-energy conformers, which may be necessary for certain reaction pathways. |

Advanced Spectroscopic Techniques for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of 1-Methoxy-3-propylcyclohexane. Analysis of both ¹H and ¹³C NMR spectra, along with multidimensional experiments, allows for the unambiguous assignment of its constitution and the differentiation of its cis and trans isomers.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) protons, the propyl chain protons, and the cyclohexane (B81311) ring protons. The chemical shifts of these protons are influenced by their local electronic environment.

¹H NMR Spectroscopy:

Methoxy Group (-OCH₃): A sharp singlet is predicted to appear in the range of 3.2-3.4 ppm, a characteristic region for methoxy groups attached to an aliphatic carbon.

Propyl Group (-CH₂CH₂CH₃): This group will give rise to three distinct signals: a triplet for the terminal methyl protons (~0.9 ppm), a multiplet (sextet) for the central methylene (B1212753) protons (~1.3-1.4 ppm), and a multiplet for the methylene protons attached to the cyclohexane ring (~1.2-1.3 ppm).

Cyclohexane Ring Protons: The ten protons on the cyclohexane ring will appear as a complex series of overlapping multiplets, typically in the range of 1.0-2.0 ppm. The proton on the carbon bearing the methoxy group (H-1) is expected to be the most downfield of the ring protons, likely appearing around 3.0-3.3 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals for the ten carbon atoms in the molecule, assuming cis or trans configuration, as the plane of symmetry in some conformations might render some carbons chemically equivalent.

The key to differentiating the cis and trans isomers lies in the conformational preferences of the substituents. For 1,3-disubstituted cyclohexanes, the cis isomer strongly prefers a diequatorial conformation (e,e) to avoid highly unfavorable 1,3-diaxial interactions. spcmc.ac.inlibretexts.org The trans isomer exists as an equilibrium of two energetically equivalent conformations where one substituent is axial and the other is equatorial (a,e ⇌ e,a). mvpsvktcollege.ac.inyoutube.com This conformational difference significantly impacts the chemical shifts, particularly for the ring carbons.

In the more stable cis-(e,e) isomer, both the methoxy and propyl groups occupy equatorial positions. In the trans isomer, one group is axial in each conformer. Axial substituents typically cause a shielding (upfield shift) of the carbon they are attached to (C-1 and C-3) and the syn-axial carbons (C-5) due to the gamma-gauche effect, compared to their equatorial counterparts. This allows for isomer differentiation.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) - cis (e,e) | Predicted ¹³C Shift (ppm) - trans (a,e/e,a average) |

|---|---|---|---|

| -OCH₃ | ~3.3 (s, 3H) | ~56 | ~57-58 |

| C1-H | ~3.2 (m, 1H) | ~78-80 | ~74-76 |

| C3-H | ~1.5 (m, 1H) | ~35-37 | ~32-34 |

| Propyl-CH₂- | ~1.3 (m, 2H) | ~37-39 | ~34-36 |

| Propyl-CH₂- | ~1.4 (m, 2H) | ~20-22 | ~20-22 |

| Propyl-CH₃ | ~0.9 (t, 3H) | ~14 | ~14 |

| Ring CH/CH₂ | 1.0-2.0 (m) | 20-45 | 20-45 |

Beyond chemical shifts, scalar (J) couplings and through-space Nuclear Overhauser Effects (NOEs) provide definitive proof of stereochemistry.

Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. This is exceptionally useful for cyclohexane systems.

Axial-Axial (a,a) Coupling: Protons in a 1,2-diaxial relationship exhibit a large coupling constant, typically ³Jaa = 8–13 Hz.

Axial-Equatorial (a,e) and Equatorial-Equatorial (e,e) Coupling: These relationships result in smaller coupling constants, typically in the range of ³Jae = 2–5 Hz and ³Jee = 1–4 Hz.

For the preferred cis-(e,e) isomer, the proton at C-1 (H-1) is axial. It will show large (³Jaa) couplings to the axial protons on C-2 and C-6. The proton at C-3 (H-3) is also axial and will show large couplings to the axial protons at C-2 and C-4. For the trans isomer, the analysis is based on the weighted average of the two rapidly interconverting chair forms. For instance, in the conformer with an axial methoxy group, H-1 is equatorial and would display only small (³Jae, ³Jee) couplings.

Nuclear Overhauser Effect (NOE): NOE spectroscopy detects spatial proximity between protons (typically < 5 Å). A 2D NOESY experiment is ideal for this purpose.

In the cis-(e,e) isomer, no NOE is expected between the methoxy protons and the propyl group protons.

In the less stable cis-(a,a) conformer, a strong NOE would be observed between the axial methoxy protons and the axial protons on C-3 and C-5, as well as between the axial propyl group and other axial protons.

For the trans isomer, the conformer with an axial methoxy group would show a strong NOE correlation to the axial protons at C-3 and C-5. The other conformer, with an axial propyl group, would show NOEs between the propyl's Cα protons and the axial protons at C-1 and C-5. Observing these specific correlations would confirm the trans configuration.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, while its fragmentation pattern offers clues to its structure.

High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact molecular formula. For this compound (C₁₀H₂₀O), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimental value, confirming the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized, and the resulting high-energy molecular ion [M]⁺• undergoes fragmentation. The fragmentation of cyclic ethers is often initiated by cleavage alpha to the oxygen atom or by the loss of substituents. Key predicted fragmentation pathways for this compound include:

Loss of the propyl group: Cleavage of the C-C bond between the ring and the propyl group would result in a fragment ion. [M - C₃H₇]⁺.

Loss of the methoxy group: Alpha-cleavage can lead to the loss of a methoxy radical. [M - •OCH₃]⁺.

Loss of methanol (B129727): Elimination of methanol (CH₃OH) via a rearrangement process is also a possible pathway. [M - CH₃OH]⁺•.

Ring cleavage: The cyclohexane ring can undergo various cleavage reactions, leading to a complex pattern of smaller fragment ions.

The relative abundance of these fragment ions helps to piece together the molecular structure. The NIST database contains a mass spectrum for the related compound 1-methyl-3-propylcyclohexane, which shows significant fragmentation through the loss of the methyl and propyl groups, suggesting similar pathways would be important for the methoxy analog. nist.govnist.gov

| m/z | Predicted Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 156 | [C₁₀H₂₀O]⁺• | Molecular Ion |

| 141 | [C₉H₁₇O]⁺ | •CH₃ (from methoxy) |

| 125 | [C₉H₁₇]⁺ | •OCH₃ |

| 124 | [C₉H₁₆]⁺• | CH₃OH |

| 113 | [C₇H₁₃O]⁺ | •C₃H₇ (propyl) |

| 97 | [C₇H₁₃]⁺ | C₃H₇O• |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations from the CH₂, and CH₃ groups of the cyclohexane ring and the alkyl substituents.

C-O-C Stretching: A strong, prominent band in the 1070-1150 cm⁻¹ region is indicative of the C-O-C asymmetric stretching of the ether functional group. This is one of the most diagnostic peaks for this molecule.

CH₂ Bending: Absorptions around 1440-1470 cm⁻¹ correspond to the scissoring (bending) vibrations of the numerous CH₂ groups in the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-O stretching is often weak, the spectrum is typically dominated by C-H and C-C bond vibrations, providing a detailed "fingerprint" of the molecule's carbon skeleton. The symmetric "breathing" mode of the cyclohexane ring, often observed near 802 cm⁻¹, would be a characteristic feature.

While standard IR and Raman spectra may not easily distinguish between cis and trans isomers at room temperature, subtle differences in the fingerprint region (< 1500 cm⁻¹) can arise due to the different molecular symmetries and conformational populations of the isomers.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |

|---|---|---|---|

| 2965-2950 | Asymmetric C-H Stretch | -CH₃ | Strong |

| 2935-2915 | Asymmetric C-H Stretch | -CH₂- | Strong |

| 2875-2865 | Symmetric C-H Stretch | -CH₃ | Medium |

| 2860-2840 | Symmetric C-H Stretch | -CH₂- | Medium |

| 1470-1440 | C-H Bending (Scissoring) | -CH₂- | Medium |

| 1150-1070 | Asymmetric C-O-C Stretch | Alkyl Ether | Strong |

| ~802 | Ring Breathing | Cyclohexane | Weak (IR), Strong (Raman) |

Academic Significance and Potential Areas of Further Research

Role as Model Compounds in Fundamental Stereochemical and Conformational Studies

Substituted cyclohexanes like 1-Methoxy-3-propylcyclohexane are archetypal systems for the study of stereochemistry and conformational analysis. The cyclohexane (B81311) ring is not planar and primarily exists in a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

For monosubstituted cyclohexanes, the substituent generally prefers the more stable equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. The energy difference between the axial and equatorial conformations is quantified by the "A-value." Larger substituents have a stronger preference for the equatorial position.

Table 1: Conformational Preferences in Substituted Cyclohexanes

| Substituent | A-value (kcal/mol) | % Equatorial at 25°C |

|---|---|---|

| -CH3 (Methyl) | 1.7 | 95 |

| -CH2CH3 (Ethyl) | 1.8 | 96 |

| -CH(CH3)2 (Isopropyl) | 2.2 | 97 |

| -C(CH3)3 (tert-Butyl) | ~5.0 | >99.9 |

This table illustrates the energetic preference for the equatorial position for various substituents. The A-value represents the Gibbs free energy difference between the equatorial and axial conformers.

The study of compounds like this compound allows chemists to refine their understanding of these fundamental conformational principles, which are crucial for predicting the three-dimensional structure and reactivity of more complex cyclic molecules, including many pharmaceuticals and natural products.

Contributions to Catalysis Research, particularly in Biomass Conversion and Lignin (B12514952) Valorization

A significant area of modern chemical research is the conversion of renewable biomass into valuable chemicals and fuels. Lignin, a complex aromatic polymer found in plant cell walls, is a particularly abundant and underutilized resource. The "valorization" of lignin involves breaking it down into its constituent aromatic compounds and then catalytically converting them into useful products.

One promising strategy is the hydrodeoxygenation (HDO) and aromatic ring saturation of lignin-derived phenolic compounds to produce cycloalkanes, which can be used as "green" jet fuel components. Recent research has demonstrated the formation of this compound during the electrocatalytic hydrotreatment (ECH) of 4-propylguaiacol, a common lignin model compound. This conversion highlights the potential of catalytic processes to transform the complex structures of biomass into valuable, saturated cyclic hydrocarbons.

The development of efficient and selective catalysts for these transformations is a key challenge. The production of this compound in these reactions serves as an important indicator of catalyst performance, specifically its ability to hydrogenate the aromatic ring while potentially retaining or modifying the methoxy (B1213986) group. Understanding the reaction pathways that lead to the formation of this and related compounds is crucial for designing the next generation of catalysts for biorefineries. The goal is to achieve high yields of specific cycloalkanes, and the detection of intermediates and side-products like this compound provides vital mechanistic insights.

Investigation of Structure-Property Relationships in Advanced Materials Science

While direct applications of this compound in materials science are not extensively documented, the structural motifs it contains—specifically the substituted cyclohexane ring—are of great interest in the design of advanced materials such as liquid crystals, polymer additives, and electronic materials.

Liquid Crystals: The trans-1,4-substituted cyclohexane ring is a common component in liquid crystal molecules. These materials are used in display technologies (LCDs) and rely on the rod-like shape of their constituent molecules to align in an ordered fashion. The cyclohexane ring, being non-aromatic, can offer advantages over phenyl rings in certain applications, such as lower viscosity and birefringence. The presence of alkyl and alkoxy substituents on the cyclohexane ring influences the material's mesomorphic properties, including its melting point and the temperature range over which it exhibits liquid crystalline behavior. The study of how different substituents on the cyclohexane ring affect these properties is a key aspect of liquid crystal research.

Polymer Additives: Cyclohexyl derivatives are also utilized as additives to modify the properties of polymers. For instance, they can function as plasticizers to increase flexibility, or as stabilizers to prevent degradation. The compatibility of an additive with the polymer matrix is crucial, and the cyclohexyl group can enhance this compatibility, particularly in non-polar polymers like polyolefins. The specific nature of the substituents on the cyclohexane ring would be tailored to optimize performance for a given application.

Electronic Materials: In the field of organic electronics, the incorporation of cyclohexyl groups into semiconductor materials is being explored to enhance properties like thermal stability. For example, anthracene (B1667546) derivatives substituted with cyclohexylphenyl groups have shown higher sublimation temperatures and better device stability at elevated temperatures compared to their linear alkyl-substituted counterparts. The rigid and bulky nature of the cyclohexyl group can influence the packing of molecules in the solid state, which in turn affects the material's electronic properties.

The structure of this compound, with its combination of a flexible alkyl chain and a polar methoxy group on a cyclohexane core, provides a basis for investigating structure-property relationships that could inform the design of new materials in these areas.

Utility as Intermediates or Building Blocks in Complex Organic Synthesis

Substituted cyclohexanes are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. The cyclohexane ring provides a rigid scaffold that allows for the precise spatial arrangement of functional groups. While specific, documented examples of this compound being used as a key intermediate in a multi-step synthesis are not prominent in the literature, its structural features suggest potential utility as a synthetic building block.

The methoxy group can be a versatile functional handle. It can be cleaved under various conditions to reveal a hydroxyl group, which can then be further functionalized or used to direct subsequent reactions. Alternatively, the methoxy group can act as a protecting group for the hydroxyl functionality while other parts of a molecule are being modified. The presence of the propyl group adds a lipophilic component to the molecule and, along with the methoxy group, defines the stereochemical landscape of the ring.

The general synthetic strategies involving cyclohexane derivatives often rely on controlling the stereochemistry of the substituents. Chiral and highly functionalized cyclohexanes, often derived from natural sources like carbohydrates, are powerful starting materials for the enantioselective synthesis of complex natural products. The principles of conformational control, as discussed in section 6.1, are paramount in guiding the stereochemical outcome of reactions on the cyclohexane ring. Therefore, this compound, particularly if available in a stereochemically pure form, could serve as a useful scaffold for the construction of more elaborate molecular architectures.

Future Research Directions and Unaddressed Challenges in the Study of 1 Methoxy 3 Propylcyclohexane

The study of seemingly simple molecules like 1-methoxy-3-propylcyclohexane offers a profound window into the complex interplay of stereochemistry, conformational dynamics, and reactivity. While foundational knowledge exists, significant opportunities for deeper understanding and novel applications remain. This article outlines key future research directions and unaddressed challenges, focusing on advancing synthetic methodologies, analytical techniques, and mechanistic comprehension of this substituted cyclohexyl ether.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.